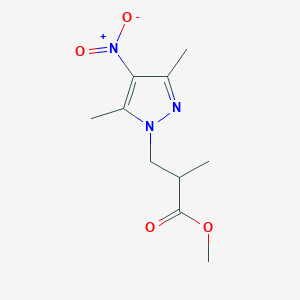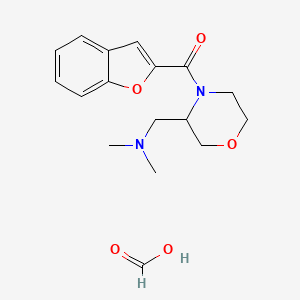![molecular formula C13H17N3O2 B2749325 1-Spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-oxane]-5-ylprop-2-en-1-one CAS No. 2305307-28-0](/img/structure/B2749325.png)
1-Spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-oxane]-5-ylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-oxane]-5-ylprop-2-en-1-one, commonly known as SPIPO, is a heterocyclic organic compound with a unique spirocyclic structure. It has gained significant attention in the field of medicinal chemistry due to its potential applications as a therapeutic agent. SPIPO has been reported to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antibacterial effects.
Mechanism of Action
The mechanism of action of SPIPO is not fully understood. However, it has been proposed that SPIPO inhibits the activity of the enzyme cyclooxygenase-2 (COX-2) which is involved in the production of pro-inflammatory prostaglandins. SPIPO has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, SPIPO has been reported to inhibit bacterial growth by disrupting the cell wall synthesis.
Biochemical and Physiological Effects:
SPIPO has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to inhibit the activity of COX-2, which is involved in the production of pro-inflammatory prostaglandins. Furthermore, SPIPO has been reported to induce apoptosis in cancer cells by activating the caspase pathway. These findings suggest that SPIPO has potential therapeutic applications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using SPIPO in lab experiments is its unique spirocyclic structure which allows it to interact with biological targets in a specific manner. Additionally, SPIPO has exhibited a wide range of biological activities making it a versatile compound for research. However, one of the limitations of using SPIPO in lab experiments is its complex synthesis process which may limit its availability for research.
Future Directions
There are several future directions for research on SPIPO. One potential direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Another direction is to explore its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, further research is needed to elucidate the mechanism of action of SPIPO and its potential interactions with other biological targets. Overall, the unique spirocyclic structure of SPIPO and its wide range of biological activities make it a promising compound for future research.
In conclusion, SPIPO is a heterocyclic organic compound with a unique spirocyclic structure that has gained significant attention in the field of medicinal chemistry due to its potential applications as a therapeutic agent. The synthesis of SPIPO involves a multistep process, and it has been reported to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antibacterial effects. Future research on SPIPO should focus on its potential therapeutic applications and elucidating its mechanism of action.
Synthesis Methods
The synthesis of SPIPO involves a multistep process that starts with the reaction of 2-aminopyridine with ethyl glyoxalate to form a pyridine-2,4-dione intermediate. This intermediate undergoes a cyclization reaction with 1,3-dibromo-5,5-dimethylhydantoin to form a spirocyclic oxazolidine ring. The final step involves the removal of the protecting groups to yield SPIPO. The overall synthesis of SPIPO is shown in Figure 1.
Scientific Research Applications
SPIPO has shown promising results in various scientific research applications. It has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to have antitumor effects by inducing apoptosis in cancer cells. Furthermore, SPIPO has exhibited antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus. These findings suggest that SPIPO has potential therapeutic applications in the treatment of various diseases.
properties
IUPAC Name |
1-spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-oxane]-5-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-2-11(17)16-6-3-10-12(15-9-14-10)13(16)4-7-18-8-5-13/h2,9H,1,3-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPJHUDBCVEEJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2=C(C13CCOCC3)N=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(1-amino-3-methylbutan-2-yl)oxy]carbamate](/img/structure/B2749245.png)

![(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2749247.png)
![5-Chloro-2-[(1-methylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2749248.png)
![N-[4-(difluoromethylsulfanyl)phenyl]-2-(6-methyl-2-phenylpyrimidin-4-yl)sulfanylacetamide](/img/structure/B2749249.png)

![[(Z)-4-(1,3-Dioxoisoindol-2-yl)but-2-enyl] acetate](/img/structure/B2749254.png)

![2-benzamido-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2749259.png)



![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2749263.png)